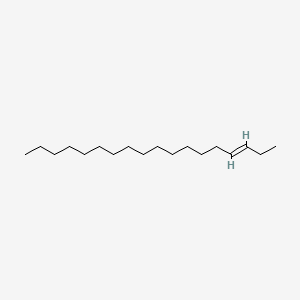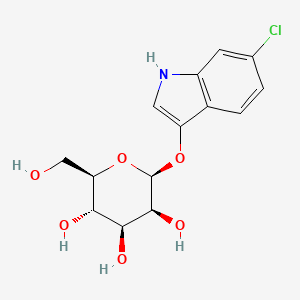![molecular formula C22H20F3N5O2 B3285060 1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]- CAS No. 796069-97-1](/img/structure/B3285060.png)
1H-Pyrazole-4-carboxamide, N-[5-[(cyclopropylamino)carbonyl]-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)-2-pyridinyl]-
描述
BMS-626531 是一种最初由百时美施贵宝公司开发的小分子药物。 它是一种 p38α 促分裂原活化蛋白激酶抑制剂,主要研究其在皮肤和肌肉骨骼疾病(特别是关节炎)中的潜在治疗应用 .
准备方法
BMS-626531 的合成路线和反应条件为专有信息,未在公开场合详细披露。 据悉,该化合物是通过一系列涉及其核心结构形成的有机反应合成的,随后进行官能团修饰以达到所需的药理特性 . 工业生产方法通常会涉及使用优化反应条件的大规模合成,以确保高产率和纯度。
化学反应分析
BMS-626531 会发生多种化学反应,包括:
氧化: 该化合物在特定条件下可被氧化,导致形成氧化衍生物。
还原: 还原反应可以改变分子中的官能团,可能改变其药理活性。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂以促进取代反应。这些反应形成的主要产物取决于所用试剂和条件。
科学研究应用
化学: 作为一种 p38α 促分裂原活化蛋白激酶抑制剂,BMS-626531 用于研究该激酶在各种生化途径中的作用。
生物学: 该化合物用于研究 p38α 促分裂原活化蛋白激酶调节的生物学过程,包括炎症和细胞分化。
医学: BMS-626531 最初是为治疗关节炎和其他炎症性疾病而开发的。虽然其临床开发已停止,但它仍然是临床前研究中一种有价值的工具。
作用机制
BMS-626531 通过抑制 p38α 促分裂原活化蛋白激酶的活性来发挥作用。该激酶参与多种细胞过程,包括炎症、细胞分化和凋亡。 通过抑制 p38α 促分裂原活化蛋白激酶,BMS-626531 可以调节这些过程,潜在地减少炎症并阻止炎症性疾病的发展 .
相似化合物的比较
BMS-626531 在对 p38α 促分裂原活化蛋白激酶的特定抑制方面具有独特性。类似化合物包括:
SB203580: 另一种 p38α 促分裂原活化蛋白激酶抑制剂,广泛用于研究。
VX-702: 一种 p38α 促分裂原活化蛋白激酶的选择性抑制剂,正在研究其在治疗炎症性疾病中的潜力。
SCIO-469:
BMS-626531 因其特定的分子结构和药理特性而脱颖而出,这在某些研究环境中可能具有优势。
属性
IUPAC Name |
N-[5-(cyclopropylcarbamoyl)-2-methylphenyl]-5-methyl-1-[3-(trifluoromethyl)pyridin-2-yl]pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N5O2/c1-12-5-6-14(20(31)28-15-7-8-15)10-18(12)29-21(32)16-11-27-30(13(16)2)19-17(22(23,24)25)4-3-9-26-19/h3-6,9-11,15H,7-8H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZZJRULMCGMYRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2CC2)NC(=O)C3=C(N(N=C3)C4=C(C=CC=N4)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
796069-97-1 | |
| Record name | N-(5-(Cyclopropylcarbamoyl)-2-methylphenyl)-5-methyl-1-(3-(trifluoromethyl)pyridin-2-yl)-1H-pyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796069971 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(5-(CYCLOPROPYLCARBAMOYL)-2-METHYLPHENYL)-5-METHYL-1-(3-(TRIFLUOROMETHYL)PYRIDIN-2-YL)-1H-PYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HF5XSJ9K57 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-Bromo-1-[2-(difluoromethoxy)-5-methylphenyl]ethan-1-one](/img/structure/B3285018.png)




![2-Chloro-1-[4-[(3-methylphenyl)methyl]-1-piperazinyl]ethanone](/img/structure/B3285048.png)
![2-{[(4-Bromophenyl)sulfanyl]methyl}-4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B3285056.png)




